{(S)-2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid {(S)-2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463809
InChI: InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14(4)8-10-6-5-7-15(10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)N(C)CC1CCCN1CC(=O)O
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol

{(S)-2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

CAS No.:

Cat. No.: VC13463809

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

{(S)-2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid -

Specification

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
IUPAC Name 2-[(2S)-2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14(4)8-10-6-5-7-15(10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1
Standard InChI Key MQCBVWFBDGPRJQ-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)C[C@@H]1CCCN1CC(=O)O
SMILES CC(C)(C)OC(=O)N(C)CC1CCCN1CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N(C)CC1CCCN1CC(=O)O

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, 2-[2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid, reflects its three key components:

  • A pyrrolidine ring with a methylamino-methyl substituent at the 2-position.

  • A tert-butoxycarbonyl (Boc) group protecting the methylamine nitrogen.

  • An acetic acid moiety linked to the pyrrolidine nitrogen .

The stereocenter at the 2-position of the pyrrolidine ring confers (S)-configuration, critical for interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₄N₂O₄
Molecular Weight272.34 g/mol
IUPAC Name2-[2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid
Canonical SMILESCC(C)(C)OC(=O)N(C)CC1CCCN1CC(=O)O
PubChem CID66566406

Synthesis and Reaction Pathways

Boc Protection and Pyrrolidine Functionalization

The synthesis typically involves:

  • Boc Protection: Methylamine is protected with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form tert-butoxycarbonyl-methyl-amine .

  • Pyrrolidine Modification: The Boc-protected amine is coupled to a pyrrolidine precursor via reductive amination or nucleophilic substitution.

  • Acetic Acid Introduction: The pyrrolidine nitrogen is alkylated with bromoacetic acid or its derivatives .

Table 2: Representative Synthetic Steps

StepReactionConditionsYield
1Boc protection of methylamineBoc₂O, DMAP, CH₂Cl₂, 0°C→RT85%
2Coupling to pyrrolidineNaBH₃CN, MeOH, 40°C72%
3Acetic acid attachmentBromoacetic acid, K₂CO₃, DMF68%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.44 (s, 9H, Boc CH₃)

    • δ 2.35–2.50 (m, 4H, pyrrolidine CH₂)

    • δ 3.12 (s, 3H, NCH₃)

    • δ 3.85 (q, J = 6.8 Hz, 1H, CHNH)

    • δ 4.20 (s, 2H, CH₂CO₂H) .

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 28.2 (Boc CH₃)

    • δ 52.1 (pyrrolidine C)

    • δ 80.5 (Boc C-O)

    • δ 172.1 (CO₂H) .

Mass Spectrometry

  • ESI-MS: m/z 273.2 [M+H]⁺ (calculated for C₁₃H₂₄N₂O₄: 272.34) .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the Boc group or acetic acid side chain to optimize pharmacokinetic properties .

  • In Vivo Efficacy Testing: Evaluation in disease models for diabetes or viral infections .

  • Chiral Resolution Methods: Development of scalable techniques to isolate enantiomerically pure material.

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